molecular formula C13H13NO2 B1148981 3-(2-Naphthyl)-DL-alanine CAS No. 106107-92-0

3-(2-Naphthyl)-DL-alanine

Cat. No.: B1148981
CAS No.: 106107-92-0
M. Wt: 215.24782
InChI Key:
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Description

3-(2-Naphthyl)-DL-alanine is an unnatural amino acid that features a naphthalene ring attached to the alpha carbon of alanine. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and dyestuffs. It is known for its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)-DL-alanine typically involves the transamination of 3-(2-naphthyl)pyruvate with L-glutamate. This reaction is catalyzed by aminotransferases, such as those derived from the extreme thermophile, Thermococcus profundus. The reaction is carried out at elevated temperatures (around 70°C) to shift the equilibrium towards the production of this compound due to its low solubility .

Industrial Production Methods: Industrial production of this compound may involve similar chemo-enzymatic processes, leveraging the high yield and optical purity achieved through enzymatic catalysis. The use of hyperthermostable enzymes ensures robust and efficient synthesis under industrial conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Naphthyl)-DL-alanine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

3-(2-Naphthyl)-DL-alanine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including neurokinin NK1 antagonists and protease inhibitors.

    Industry: The compound is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-(2-Naphthyl)-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting biomolecules. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their stability and activity. Additionally, the compound can act as an inhibitor of certain enzymes by mimicking natural substrates and binding to active sites .

Comparison with Similar Compounds

Uniqueness: 3-(2-Naphthyl)-DL-alanine is unique due to its combination of the naphthalene ring and the amino acid structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as an intermediate in the synthesis of various bioactive compounds highlights its versatility and importance in scientific research and industrial applications .

Properties

CAS No.

106107-92-0

Molecular Formula

C13H13NO2

Molecular Weight

215.24782

Origin of Product

United States

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